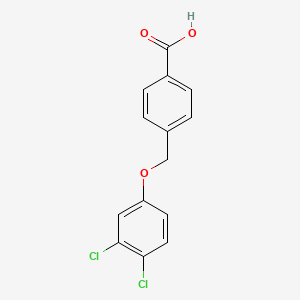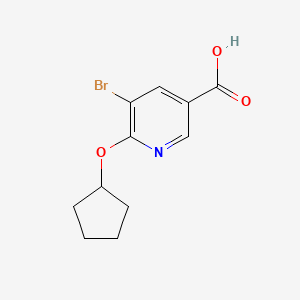![molecular formula C17H18O3 B3104710 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid CAS No. 149288-62-0](/img/structure/B3104710.png)
4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid
説明
4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid, also known by its CAS number 149288-64-2 , is a chemical compound with the molecular formula C17H18O3 . It has a molecular weight of 270.32 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a propan-2-ylphenoxy group via a methyl bridge . The SMILES representation of this compound is CC©C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O .科学的研究の応用
Benzoic Acid and Gut Health
Benzoic acid, a common antibacterial and antifungal preservative, is widely utilized in foods and feeds. Research indicates that it can significantly influence gut functions such as digestion, absorption, and the gut barrier. Studies, particularly using piglets and porcine intestinal epithelial cells as models, have revealed that appropriate levels of benzoic acid might enhance gut functions by modulating enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration can impair gut health through alterations in redox status. Despite these insights, the precise mechanisms by which benzoic acid influences certain intestinal physiological functions remain unclear and warrant further investigation (Mao, Yang, Chen, Yu, & He, 2019).
Industrial Applications and Environmental Impact
Acidolysis of Lignin and Environmental Considerations
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has highlighted distinct mechanisms for different compound types, indicating the importance of specific molecular groups. The findings underscore the complexity of chemical interactions and reactions within organic compounds and their potential environmental impacts. These insights are crucial for understanding the environmental behavior of complex organic molecules and their breakdown processes (Yokoyama, 2015).
Phenoxy Herbicide Sorption and Environmental Fate
A comprehensive review of the sorption behaviors of phenoxy herbicides, including 2,4-D and its variants, has been conducted. The sorption is influenced by soil parameters like pH, organic carbon content, and iron oxides, offering insights into the environmental distribution and potential impact of these herbicides. This knowledge is crucial for environmental risk assessment and the development of strategies to mitigate the impact of herbicide residues in the environment (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Safety
Wastewater Treatment in Pesticide Industry
The pesticide production industry generates high-strength wastewater containing various toxic pollutants. The treatment of this wastewater is complex due to the presence of recalcitrant compounds. Biological processes and granular activated carbon are among the more effective treatment methods, capable of removing a significant portion of these compounds and potentially producing high-quality effluent. This study emphasizes the importance of process evaluation and experimental validation to ensure efficient and safe wastewater treatment in the pesticide industry (Goodwin, Carra, Campo, & Soares, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(2-propan-2-ylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)15-5-3-4-6-16(15)20-11-13-7-9-14(10-8-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWJCNGUDPTZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol](/img/structure/B3104628.png)
![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)
![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)
![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)


![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)
![3-Azatricyclo[4.2.2.0(2)]decan-4-one](/img/structure/B3104719.png)

